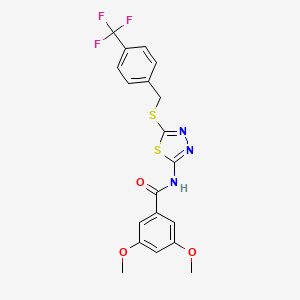

3,5-dimethoxy-N-(5-((4-(trifluoromethyl)benzyl)thio)-1,3,4-thiadiazol-2-yl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of this compound involves starting from either 2,3-dimethoxybenzoic acid or 3-acetoxy-2-methylbenzoic acid and amine derivatives. The obtained products undergo purification. Analytical techniques such as IR spectroscopy , 1H NMR , 13C NMR , and elemental analysis confirm their structures .

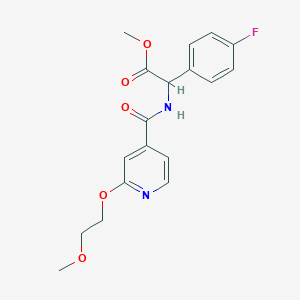

Molecular Structure Analysis

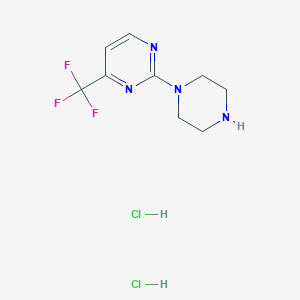

The molecular formula of this compound is C~16~H~16~F~3~NO~2~ . It contains a benzamide core with additional functional groups. The thiadiazole moiety contributes to its unique properties. The trifluoromethyl group enhances its reactivity and lipophilicity .

Scientific Research Applications

Sure! Here is a comprehensive analysis of the scientific research applications of 3,5-dimethoxy-N-(5-((4-(trifluoromethyl)benzyl)thio)-1,3,4-thiadiazol-2-yl)benzamide, also known as 3,5-dimethoxy-N-[5-({[4-(trifluoromethyl)phenyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]benzamide:

Antioxidant Activity

This compound has shown significant antioxidant properties. Antioxidants are crucial in protecting cells from damage caused by free radicals. Research indicates that compounds with similar structures can effectively scavenge free radicals and chelate metals, which helps in reducing oxidative stress .

Antibacterial Applications

The compound exhibits potent antibacterial activity. Studies have demonstrated its effectiveness against various gram-positive and gram-negative bacteria. This makes it a potential candidate for developing new antibacterial agents, especially in an era where antibiotic resistance is a growing concern .

Antifungal Properties

In addition to its antibacterial effects, this compound also shows promise as an antifungal agent. It has been tested against several fungal strains and has shown inhibitory effects, which could be beneficial in treating fungal infections .

Anti-inflammatory Effects

Research has highlighted the anti-inflammatory properties of this compound. It can inhibit the production of pro-inflammatory cytokines, making it a potential therapeutic agent for inflammatory diseases such as arthritis and inflammatory bowel disease .

Cancer Treatment

The compound has been studied for its potential in cancer therapy. It exhibits cytotoxic effects on various cancer cell lines, suggesting that it could be developed into an anti-cancer drug. Its mechanism involves inducing apoptosis and inhibiting cell proliferation .

Neuroprotective Applications

There is evidence that this compound may have neuroprotective effects. It can protect neurons from oxidative stress and inflammation, which are common pathways in neurodegenerative diseases like Alzheimer’s and Parkinson’s .

Antiviral Activity

Preliminary studies suggest that this compound might possess antiviral properties. It has shown activity against certain viruses, making it a candidate for further research in antiviral drug development .

Agricultural Applications

Beyond medical uses, this compound could also be applied in agriculture. Its antibacterial and antifungal properties make it a potential candidate for developing new pesticides or treatments for plant diseases .

properties

IUPAC Name |

3,5-dimethoxy-N-[5-[[4-(trifluoromethyl)phenyl]methylsulfanyl]-1,3,4-thiadiazol-2-yl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16F3N3O3S2/c1-27-14-7-12(8-15(9-14)28-2)16(26)23-17-24-25-18(30-17)29-10-11-3-5-13(6-4-11)19(20,21)22/h3-9H,10H2,1-2H3,(H,23,24,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICTXVEUARLWGPQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1)C(=O)NC2=NN=C(S2)SCC3=CC=C(C=C3)C(F)(F)F)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16F3N3O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

455.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 4-chloro-2,5-dimethylthieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2913040.png)

![5-methoxy-2-[4-(4-propylphenoxy)-1H-pyrazol-3-yl]phenol](/img/structure/B2913041.png)

![N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-2,3-dihydrobenzofuran-5-sulfonamide](/img/structure/B2913043.png)

![2-(2,6-Dichlorophenoxy)-5-[3-(trifluoromethyl)phenyl]pyridine-3-carbonitrile](/img/structure/B2913045.png)

![N-((1-(3-cyanopyridin-2-yl)piperidin-4-yl)methyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide](/img/structure/B2913050.png)

![(1S,3R)-3-Methoxy-7-azaspiro[3.5]nonan-1-ol;hydrochloride](/img/structure/B2913056.png)